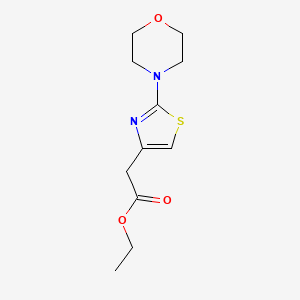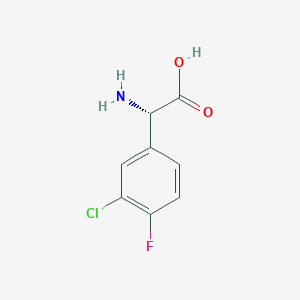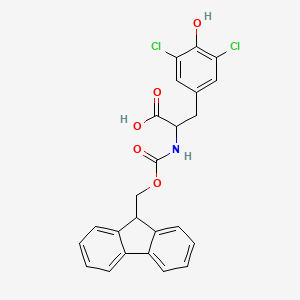
Fmoc-Tyr(3,5-Dichloro)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Tyr(3,5-Dichloro)-OH: is a derivative of tyrosine, an amino acid, where the phenolic ring is substituted with two chlorine atoms at the 3 and 5 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of tyrosine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Chlorination: The phenolic ring of the Fmoc-protected tyrosine is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 5 positions.
Industrial Production Methods: Industrial production of Fmoc-Tyr(3,5-Dichloro)-OH involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Synthesis: The compound is synthesized on a solid support, allowing for easy purification and handling.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenolic ring can undergo oxidation reactions, forming quinones or other oxidized derivatives.
Reduction: The chlorine atoms can be reduced to hydrogen atoms under specific conditions, although this is less common.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Tyrosine derivatives with hydrogen atoms replacing chlorine atoms.
Substitution Products: Tyrosine derivatives with various functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
Chemistry:
- Used in peptide synthesis as a protected amino acid.
- Studied for its reactivity and stability in various chemical reactions.
Biology:
- Incorporated into peptides for studying protein-protein interactions.
- Used in the design of peptide-based inhibitors or activators.
Medicine:
- Investigated for its potential use in drug development.
- Studied for its role in modulating biological pathways.
Industry:
- Used in the production of specialized peptides for research and therapeutic purposes.
- Employed in the synthesis of peptide-based materials.
Mécanisme D'action
Molecular Targets and Pathways:
- The compound interacts with specific enzymes or receptors in biological systems.
- The Fmoc group provides protection during peptide synthesis, ensuring selective reactions at the desired sites.
- The dichloro substitution on the phenolic ring can influence the compound’s reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Fmoc-Tyr-OH: Lacks the dichloro substitution, making it less reactive in certain chemical reactions.
Boc-Tyr(3,5-Dichloro)-OH: Uses a different protecting group (tert-butyloxycarbonyl) instead of Fmoc.
Fmoc-Tyr(3,5-Dibromo)-OH: Substituted with bromine atoms instead of chlorine, affecting its reactivity and properties.
Uniqueness:
- The dichloro substitution provides unique reactivity and stability compared to other tyrosine derivatives.
- The Fmoc protection allows for selective reactions during peptide synthesis, making it a valuable tool in chemical and biological research.
Propriétés
Formule moléculaire |
C24H19Cl2NO5 |
|---|---|
Poids moléculaire |
472.3 g/mol |
Nom IUPAC |
3-(3,5-dichloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19Cl2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30) |
Clé InChI |
MWKLAKPPKIOFFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Cl)O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B12509519.png)

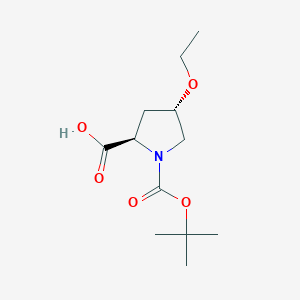
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509544.png)
![tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine](/img/structure/B12509567.png)
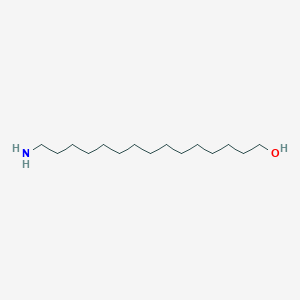
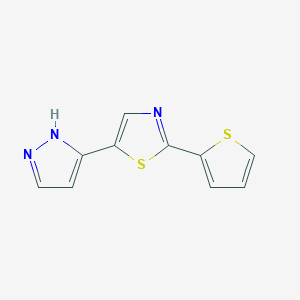
![2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B12509576.png)
![3-[2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B12509584.png)
